Bindone
Overview
Description
Bindone is an organic compound with the formula C6H4COCH2C=C(CO)2C6H4 . It is a yellowish solid and is classified as an aromatic triketone . Bindone is used as a color test for the detection of primary amines, turning violet in their presence . Aromatic amines turn this reagent blue .
Synthesis Analysis
Bindone can be prepared by the condensation of two equivalents of 1,3-indandione . The base-promoted domino reaction of bindone with common 1,3-dipolarophiles showed interesting molecular diversities, from which the unique spiro and fused indeno .Molecular Structure Analysis
Bindone contains a total of 34 bonds; 24 non-H bonds, 16 multiple bonds, 4 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, and 3 ketones (aromatic) .Chemical Reactions Analysis
In the presence of a base, bindone underwent formal [3 + 3] cycloaddition with satylidene malononitriles to give dispiro [indene-2,4′-fluorene-1′,3′′-indoline] . It also underwent formal [4 + 2] cycloaddition with 4-arylidene-pyrazol-3-ones to give diastereoisomeric spiro [indeno [1,2- a ]fluorene-5,4′-pyrazole] .Physical And Chemical Properties Analysis
Bindone has a molar mass of 274.275 g·mol−1 . It appears as a yellow solid with a density of 1.444 g/cm3 . Its melting point is between 208–211 °C . The molecule has a total of 34 bonds, including 24 non-H bonds, 16 multiple bonds, 4 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, and 3 ketones (aromatic) .Scientific Research Applications
1. Reproductive Physiology and Animal Science
Bindone's applications in scientific research are diverse, touching upon fields like reproductive physiology, genetics, and animal science. Notably, the collaborative work of Professor Bernard Michael Bindon in the Australian livestock industries has been impactful. His research spanned over four decades, contributing significantly to our understanding of reproductive functions in livestock and the physiology and genetics of high fecundity in sheep and cattle (Entwistle et al., 2006).
2. Binder Jetting in Dentistry
Binder jetting, a distinctive additive manufacturing technology, has been used in dentistry for the fabrication of complex-shaped metal partial denture frameworks. This process enables the production of stress-free structures with intricate geometries and isotropic properties, highlighting bindone's role in advancing dental prosthetics and treatments (Mostafaei et al., 2018).
3. Molecular Biology and Structural Biology
Bindone and its derivatives find applications in molecular and structural biology. For instance, binders, including bindone derivatives, serve as crystallization chaperones, aiding in producing high-quality crystals of complex molecular systems and facilitating electron micrography studies (Koide, 2019).
4. Chemical Synthesis
In chemical synthesis, bindone has been utilized in domino reactions with 1,3-dipolarophiles, leading to the synthesis of diverse spiro and fused indeno[1,2-a]fluorene-7,12-diones. These reactions exhibit interesting molecular diversities, showcasing bindone's role in facilitating the synthesis of complex chemical structures (Liu et al., 2022).
5. Photochromic Behavior in Chemistry
Bindone's interaction with cinnamic aldehydes produces cyclic isomers, which exhibit unique photochromic behavior. These compounds demonstrate the formation of colored open forms upon irradiation by light across a broad spectrum, highlighting bindone's applications in developing advanced photochromic materials (Bekere et al., 2016).
properties
IUPAC Name |
2-(3-oxoinden-1-ylidene)indene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O3/c19-15-9-14(10-5-1-2-6-11(10)15)16-17(20)12-7-3-4-8-13(12)18(16)21/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFDOLAAUHRURP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168932 | |
Record name | Bindon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bindone | |
CAS RN |
1707-95-5 | |
Record name | Bindone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bindon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001707955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bindone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26216 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bindon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2'-biindanylidene-1',3,3'-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(3-OXO-1-INDANYLIDENE)-1,3-INDANDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/INB7800050 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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